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Compound of Interest

Compound Name: 4-cis-Hydroxy Cilostazol-d5

Cat. No.: B12402936 Get Quote

Application Notes and Protocols for
Bioequivalence Study of Cilostazol Formulations
Introduction
These application notes provide a detailed protocol for conducting a bioequivalence study of

two cilostazol formulations, utilizing a deuterated internal standard for accurate quantification

by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Cilostazol is a medication used to treat the symptoms of intermittent claudication in peripheral

vascular disease. Establishing bioequivalence between a generic (test) and a branded

(reference) formulation is a critical step in the drug approval process, ensuring that both

products exhibit comparable pharmacokinetic profiles. The use of a deuterated internal

standard is the gold standard for LC-MS/MS bioanalysis, as it corrects for variability during

sample preparation and analysis.

Experimental Protocols
Study Design and Volunteer Selection
A randomized, two-period, two-sequence, crossover study design is typically employed for

bioequivalence studies of cilostazol.[1] Healthy adult volunteers are recruited and screened

based on inclusion and exclusion criteria. After an overnight fast, subjects are administered a

single oral dose of either the test or reference cilostazol formulation. A washout period of at

least 14 days is maintained between the two treatment periods.[1][2]
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Sample Collection
Blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and

at various time points post-dose, typically up to 48 or 60 hours.[2][3] Plasma is separated by

centrifugation and stored at -70°C until analysis.[4]

Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is employed for the efficient extraction of cilostazol and its

active metabolite, 3,4-dehydro cilostazol, from human plasma.[4]

Materials:

Human plasma samples

Cilostazol and 3,4-dehydro cilostazol reference standards

Cilostazol-d11 and 3,4-dehydro cilostazol-d11 (deuterated internal standards)

Methanol (HPLC grade)

Water (HPLC grade)

Solid Phase Extraction (SPE) cartridges (e.g., LiChroSep DVB-HL, 30 mg, 1 cc)[4]

Vortex mixer

Centrifuge

Nitrogen evaporator

Procedure:

To 100 µL of the plasma sample, add 25 µL of the internal standard working solution

(containing cilostazol-d11 and 3,4-dehydro cilostazol-d11).[4]

Vortex the mixture for 10 seconds.[4]

Add 100 µL of water and vortex for an additional 30 seconds.[4]
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Centrifuge the samples at 14,000 g for 5 minutes at 10°C.[4]

Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water.[4]

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

Wash the cartridge with 1.0 mL of 10% (v/v) methanol, followed by 1.0 mL of water.[4]

Dry the cartridge under a stream of nitrogen for 1 minute.[4]

Elute the analytes with an appropriate organic solvent.

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for UPLC-

MS/MS analysis.

UPLC-MS/MS Analysis
The quantification of cilostazol and its metabolite is performed using a UPLC system coupled

with a tandem mass spectrometer.

Instrumentation:

UPLC System (e.g., Waters Acquity UPLC)

Tandem Mass Spectrometer (e.g., Waters Xevo TQD)

UPLC Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[4]

Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile and 2.0 mM ammonium acetate.[5]

Flow Rate: 0.4 mL/min

Column Temperature: 30°C[5]

Injection Volume: 10 µL

Mass Spectrometric Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive[6]

Multiple Reaction Monitoring (MRM) Transitions:

Cilostazol: m/z 370.3 → 288.3[4]

Cilostazol-d11 (IS): m/z 381.2 → 288.3[4]

3,4-dehydro cilostazol: m/z 368.2 → 286.3[4]

3,4-dehydro cilostazol-d11 (IS): m/z 379.2 → 286.2[4]

Data Presentation
The pharmacokinetic parameters are calculated from the plasma concentration-time profiles for

both the test and reference formulations. The key parameters for bioequivalence assessment

are the area under the plasma concentration-time curve (AUC) and the maximum plasma

concentration (Cmax).[2]

Table 1: Pharmacokinetic Parameters of Two Cilostazol
Formulations (Test vs. Reference)

Pharmacokinetic
Parameter

Test Formulation (Mean ±
SD)

Reference Formulation
(Mean ± SD)

Cmax (ng/mL) 701 ± 220.1 690 ± 236.7

AUC0-last (ng·h/mL) 11,700 ± 4212 10,900 ± 4196.5

AUC0-∞ (ng·h/mL) 13,724 ± 5228.8 12,458 ± 4983.2

Tmax (h) 4.00 (median) 3.25 (median)

Data adapted from a bioequivalence study of 100 mg cilostazol tablets.[7]

Table 2: Bioequivalence Analysis of Cilostazol
Formulations
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Parameter
Geometric Mean Ratio
(Test/Reference) %

90% Confidence Interval
(CI)

Cmax 101.86 91.88% - 112.92%

AUC0-last 107.78 99.67% - 116.56%

AUC0-∞ 110.46 102.68% - 118.82%

Data from a study comparing two 100 mg cilostazol tablet formulations. For bioequivalence, the

90% CI for the ratio of the geometric means of Cmax and AUC should fall within the range of

80.00% to 125.00%.[1][8]
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Caption: Workflow for a cilostazol bioequivalence study.
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Conclusion
The presented UPLC-MS/MS method using a deuterated internal standard provides a robust

and sensitive approach for the quantification of cilostazol and its active metabolite in human

plasma. The detailed protocol for sample preparation and analysis, along with the

representative pharmacokinetic data, serves as a comprehensive guide for researchers and

professionals involved in bioequivalence studies of cilostazol formulations. The successful

application of this methodology is crucial for the regulatory approval of generic cilostazol

products, ensuring their therapeutic equivalence to the innovator drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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